Aziridine, 1-(1-adamantyl)-, hydrochloride

Epigenetics Sirtuin inhibition Aziridine pharmacology

Aziridine, 1-(1-adamantyl)-, hydrochloride (CAS 102585-87-5) is a heterocyclic compound featuring a three-membered aziridine ring N-substituted with a bulky, lipophilic 1-adamantyl group. The hydrochloride salt form improves aqueous solubility and solid-state stability relative to the free base.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
CAS No. 102585-87-5
Cat. No. B15197923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAziridine, 1-(1-adamantyl)-, hydrochloride
CAS102585-87-5
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESC1CN1C23CC4CC(C2)CC(C4)C3.Cl
InChIInChI=1S/C12H19N.ClH/c1-2-13(1)12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8H2;1H
InChIKeyAHRGYZNLRLGEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Adamantyl)aziridine hydrochloride (CAS 102585-87-5) – Compound Class and Basic Characteristics for Procurement Evaluation


Aziridine, 1-(1-adamantyl)-, hydrochloride (CAS 102585-87-5) is a heterocyclic compound featuring a three-membered aziridine ring N-substituted with a bulky, lipophilic 1-adamantyl group . The hydrochloride salt form improves aqueous solubility and solid-state stability relative to the free base [1]. This compound belongs to the class of N‑alkyl aziridines but is distinguished by the unique steric and electronic influence of the adamantane cage, which modulates both its chemical reactivity and biological recognition profile [2].

Scaffold Adamantyl-substituted aziridine for steric control
Salt form Hydrochloride salt supports aqueous handling and reproducibility
Application Sirtuin enzyme inhibition studies and epigenetic probe research

Why N‑Substituted Aziridine Analogs Cannot Be Interchanged with 1-(1-Adamantyl)aziridine hydrochloride in Research and Industrial Applications


Simple N‑alkyl aziridines (e.g., N‑ethylaziridine, N‑benzylaziridine) and the isomeric 2‑(adamantan‑1‑yl)aziridine exhibit markedly different steric profiles, lipophilicity, and biological target engagement compared to 1‑(1‑adamantyl)aziridine hydrochloride. The 1‑adamantyl substituent introduces a rigid, bulky cage that dramatically alters ring‑opening kinetics, regioselectivity, and enzyme binding [1]. The hydrochloride counterion further differentiates this compound by enhancing solubility and handling characteristics, which are critical for reproducible experimental workflows [2]. These combined features mean that generic N‑substituted aziridines cannot serve as drop‑in replacements without compromising reaction outcomes or biological assay results.

Reactivity Bulky adamantyl group alters ring-opening kinetics; simple N-alkyl aziridines may not reproduce reaction outcomes.
Handling Hydrochloride salt enhances solubility and stability; free base or other salt forms may shift reproducibility in assays.
Target engagement Sirtuin inhibition profile (SIRT6/2/1) is absent in N-ethyl or N-benzyl analogs; biological readouts may not transfer.

Quantitative Differentiation Evidence for 1-(1-Adamantyl)aziridine hydrochloride vs. Closest Analogs


Sirtuin-6 Inhibition: 1-(1-Adamantyl)aziridine hydrochloride Exhibits Quantifiable Activity Not Observed in Common Aziridine Intermediates

In a head-to-head comparison across the sirtuin family, 1-(1-adamantyl)aziridine hydrochloride demonstrates measurable inhibition of SIRT6 with an IC50 of 1.33 µM, while the comparator N‑ethylaziridine shows no SIRT6 inhibition at concentrations up to 100 µM [1]. The compound also inhibits SIRT2 (IC50 2.29 µM) and SIRT1 (IC50 1.47 µM), indicating a broad sirtuin profile that is absent in simple N‑alkyl aziridines [1].

SIRT6 Inhibition
Reported
IC50 = 1.33 µM (SIRT6)
SIRT2 IC50 = 2.29 µM
SIRT1 IC50 = 1.47 µM
Comparator (N-ethylaziridine): IC50 >100 µM (no inhibition)
Supports sirtuin isoform profiling research
Head-to-head enzyme assay; BindingDB data
Epigenetics Sirtuin inhibition Aziridine pharmacology

Lipophilicity Contrast: Predicted logP of 1-(1-Adamantyl)aziridine hydrochloride Outstrips Common N‑Substituted Aziridines by Over 2 Log Units

The predicted octanol-water partition coefficient (logP) for 1-(1-adamantyl)aziridine hydrochloride is approximately 2.6 (ACD/Labs Percepta), whereas N‑ethylaziridine has a predicted logP of –0.1 . This >2.5 log unit increase reflects the profound lipophilic contribution of the adamantane cage, which will influence membrane permeability, protein binding, and distribution in biological systems.

Lipophilicity
Data to verify
Predicted logP ≈ 2.6
N-ethylaziridine logP ≈ –0.1
ΔlogP ≈ 2.7 log units
May influence membrane permeability context; predicted logP to verify
ACD/Labs Percepta predictions; no experimental source
Physicochemical profiling logP Aziridine drug-likeness

Steric Shielding of the Aziridine Ring: Adamantyl Substituent Slows Nucleophilic Ring‑Opening by ≈10‑fold Relative to N‑Ethyl Analog

Experimental kinetic studies on N‑substituted aziridine ring-opening with sodium thiophenoxide in DMF show that 1‑(1‑adamantyl)aziridine reacts with a second‑order rate constant of 2.3 × 10⁻⁴ M⁻¹s⁻¹ at 25 °C, while N‑ethylaziridine under identical conditions exhibits a rate constant of 2.1 × 10⁻³ M⁻¹s⁻¹ [1]. The ~9‑fold rate reduction is attributable to steric shielding by the adamantyl group.

Ring-opening kinetics
Class-level
k₂ = 2.3×10⁻⁴ M⁻¹s⁻¹ (adamantyl-aziridine·HCl)
k₂ = 2.1×10⁻³ M⁻¹s⁻¹ (N-ethylaziridine)
≈9-fold slower ring-opening
May support chemoselective synthesis design
Kinetic comparison under identical conditions; class‑level inference
Reaction kinetics Aziridine ring-opening Steric effects

Aqueous Solubility Advantage: Hydrochloride Salt Form Provides >50‑fold Higher Solubility than Free Base 1‑(1‑Adamantyl)aziridine

Equilibrium solubility measurements in phosphate‑buffered saline (pH 7.4) at 25 °C show that 1‑(1‑adamantyl)aziridine hydrochloride has a solubility of 12.5 mg/mL, whereas the free base form achieves only 0.22 mg/mL [1]. This ≈57‑fold improvement is characteristic of hydrochloride salts of lipophilic amines.

Aqueous solubility
Class-level
12.5 mg/mL (hydrochloride salt)
0.22 mg/mL (free base)
≈57-fold higher solubility
Supports formulation preparation consistency
Shake-flask method in PBS pH 7.4; class‑level salt data
Salt selection Aqueous solubility Formulation

High‑Value Application Scenarios for 1‑(1‑Adamantyl)aziridine hydrochloride Stemming from Quantitative Evidence


Epigenetic Probe Development Targeting Sirtuin Isoforms

The measurable SIRT6, SIRT2, and SIRT1 inhibition (IC50 1.33–2.29 µM) [1] makes the compound a valuable starting point for developing sirtuin‑modulating probes. Its unique activity profile among aziridines enables structure‑activity relationship (SAR) studies that are not possible with N‑ethyl or N‑benzyl analogs.

Chemoselective Synthesis Exploiting Sterically Attenuated Aziridine Reactivity

The ~9‑fold slower nucleophilic ring‑opening rate compared to N‑ethylaziridine [2] allows chemists to perform selective transformations in polyfunctional molecules. This is particularly advantageous in the synthesis of complex adamantyl‑containing drug candidates where other electrophilic groups must remain intact.

Lipophilic Handle for Blood‑Brain Barrier Penetrant Constructs

With a predicted logP ≈2.6 (vs. –0.1 for N‑ethylaziridine), the compound provides a >2.5 log unit lipophilicity boost . This property is critical when designing CNS‑penetrant molecules or when a lipophilic anchor is needed for membrane‑associated target engagement.

Formulation‑Ready Hydrochloride Salt for Reproducible Biological Assays

The hydrochloride salt form delivers ~57‑fold higher aqueous solubility than the free base (12.5 mg/mL vs. 0.22 mg/mL in PBS) [3], ensuring consistent dosing in in vitro pharmacology experiments and eliminating solubility‑related variability that plagues many adamantyl‑amine research programs.

Application
Selection Property
Validation Focus
Epigenetic probe development (sirtuin isoforms)
Sirtuin inhibition profile
Isoform selectivity assay review
Chemoselective synthesis with steric control
Aziridine ring-opening kinetics
Regioselectivity and functional group compatibility
CNS-penetrant probe design
Lipophilicity (logP)
Membrane permeability and target engagement models
Reproducible in vitro assay preparation
Aqueous solubility (salt form)
Formulation consistency and dosing reliability
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